Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-4-phenyl-
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Overview
Description
. It is a bicyclic ketone with a distinctive aromatic odor. This compound is widely used in various applications, including medicinal, industrial, and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-4-phenyl- can be synthesized through several methods. One common synthetic route involves the oxidation of borneol or isoborneol using oxidizing agents such as chromic acid or sodium hypochlorite . The reaction typically occurs under mild conditions and yields camphor as the primary product.
Industrial Production Methods
In industrial settings, camphor is produced through the steam distillation of the wood and bark of the camphor tree (Cinnamomum camphora). The crude camphor is then purified through sublimation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-4-phenyl- undergoes various chemical reactions, including:
Oxidation: Camphor can be further oxidized to camphoric acid using strong oxidizing agents such as nitric acid.
Substitution: Camphor can undergo halogenation reactions, where halogens like chlorine or bromine replace hydrogen atoms in the molecule.
Common Reagents and Conditions
Oxidation: Nitric acid, chromic acid, sodium hypochlorite.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chlorine, bromine.
Major Products Formed
Oxidation: Camphoric acid.
Reduction: Borneol, isoborneol.
Substitution: Halogenated camphor derivatives.
Scientific Research Applications
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-4-phenyl- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-4-phenyl- involves its interaction with various molecular targets and pathways. In biological systems, camphor acts as an agonist of transient receptor potential (TRP) channels, particularly TRPV1 and TRPA1 . Activation of these channels leads to the sensation of cooling and analgesic effects. Additionally, camphor’s anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-4-phenyl- can be compared with other similar compounds, such as:
Isoborneol: Another reduction product of camphor, used in similar applications as borneol.
Camphoric Acid: An oxidation product of camphor, used in the synthesis of various organic compounds.
These compounds share structural similarities with camphor but differ in their chemical reactivity and specific applications.
Biological Activity
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-4-phenyl (often referred to as 4-MBC or 1,7,7-trimethyl-3-(phenylmethylene)bicyclo[2.2.1]heptan-2-one) is a bicyclic monoterpenoid compound that has garnered attention due to its unique structural properties and potential biological activities. This compound is not naturally occurring in significant amounts and is primarily found in individuals exposed to it or its derivatives .
- Chemical Formula: C₁₇H₂₀O
- Molecular Weight: 240.346 g/mol
- IUPAC Name: 1,7,7-trimethyl-3-(phenylmethylidene)bicyclo[2.2.1]heptan-2-one
- CAS Registry Number: Not available
Biological Activity Overview
The biological activity of Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-4-phenyl has been explored in various contexts, including its potential effects on human health and its role in environmental toxicity.
Toxicological Studies
Recent studies have indicated that 4-MBC may exhibit genotoxic properties. For instance, a study conducted under OECD guidelines revealed that exposure to certain concentrations of 4-MBC resulted in a significant increase in revertant colonies in bacterial strains, suggesting mutagenic activity . The compound was assessed for repeated dose toxicity and reproductive toxicity, yielding mixed results regarding its safety profile.
Metabolic Pathways
Research has shown that this compound is metabolized by specific bacterial strains such as Pseudomonas putida, which can utilize it as a carbon source. The metabolic pathways involved include oxidation and lactonization processes that are facilitated by various enzymes . This indicates that the compound may play a role in bioremediation or microbial degradation processes.
Case Study 1: Environmental Impact
A study highlighted the presence of Bicyclo[2.2.1]heptan-2-one in environmental samples collected from areas with high industrial activity. The findings suggested that the compound could pose risks to local ecosystems due to its persistence and potential bioaccumulation in aquatic organisms.
Case Study 2: Human Exposure
Another investigation focused on human exposure to this compound through occupational settings where it is used as a fragrance ingredient or solvent. Blood samples from exposed individuals showed detectable levels of the compound, raising concerns about its long-term health effects, particularly regarding endocrine disruption and carcinogenic potential .
Data Table: Summary of Biological Activities
Properties
CAS No. |
88653-51-4 |
---|---|
Molecular Formula |
C16H20O |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
1,7,7-trimethyl-4-phenylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C16H20O/c1-14(2)15(3)9-10-16(14,11-13(15)17)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |
InChI Key |
LELUKLYBNHDOGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
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